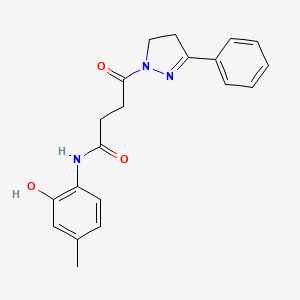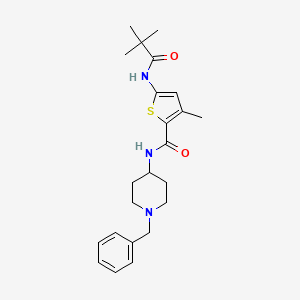![molecular formula C20H20N4O3S B7463293 4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, the compound has been shown to modulate the expression of certain genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine in lab experiments is its potent anticancer activity. Additionally, the compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine. One direction is to explore the compound's potential applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, further studies are needed to understand the compound's mechanism of action and to optimize its potency and selectivity. Furthermore, research is needed to investigate the compound's potential side effects and toxicity in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its potent anticancer activity and relative ease of synthesis make it an attractive compound for further research. However, more studies are needed to fully understand the compound's mechanism of action and to optimize its efficacy and safety.
Synthesemethoden
The synthesis of 4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine involves the reaction of benzodioxole, phenylacetylene, and morpholine with sulfur and triazole. The reaction takes place under controlled conditions, and the resulting compound is purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
The compound has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have shown that the compound exhibits potent anticancer activity against various types of cancer cells, including breast, prostate, and lung cancer. Additionally, the compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[5-(1,3-benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-4-16(5-3-1)24-19(23-8-10-25-11-9-23)21-22-20(24)28-13-15-6-7-17-18(12-15)27-14-26-17/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYCVIYDWDCXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)SCC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)
![3-(2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)propanenitrile](/img/structure/B7463235.png)

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
![N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)

![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)



![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463305.png)
![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)